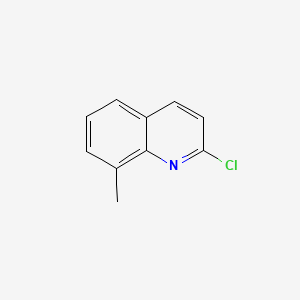

2-Chloro-8-methylquinoline

Vue d'ensemble

Description

2-Chloro-8-methylquinoline is a white crystalline solid . It has a molecular formula of C11H8ClNO and a molecular weight of 205.64 .

Synthesis Analysis

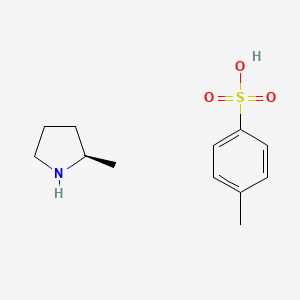

2-Chloro-8-methylquinoline-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction was used to introduce various nucleophiles in place of chlorine under different reaction conditions . Another synthesis method involved the conversion of 2-chloro-8-methylquinoline-3-carboxaldehyde to its amide, followed by coupling of different benzoyl chlorides .Molecular Structure Analysis

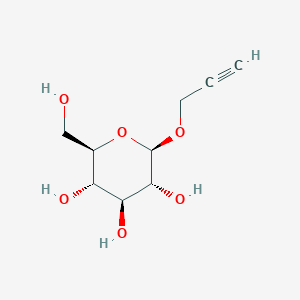

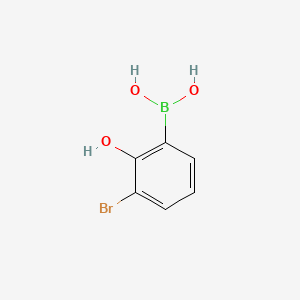

The molecular structure of 2-Chloro-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-8-methylquinoline are complex and involve multiple steps. For instance, the azido-Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical And Chemical Properties Analysis

2-Chloro-8-methylquinoline is a solid at room temperature . The compound should be stored at 0-8°C .Applications De Recherche Scientifique

Anticancer Activity

2-Chloro-8-methylquinoline: has been identified as a core structure in various anticancer agents. Its derivatives have shown potential in targeting different types of cancer cells. The compound’s ability to interfere with cell proliferation and induce apoptosis makes it a valuable candidate for cancer therapy research .

Antioxidant Properties

Research indicates that 2-Chloro-8-methylquinoline exhibits significant antioxidant properties. This is crucial in the development of treatments for oxidative stress-related diseases. The compound’s effectiveness in scavenging free radicals can be leveraged in creating new antioxidant therapies .

Anti-Inflammatory Applications

The anti-inflammatory potential of 2-Chloro-8-methylquinoline is notable, particularly in the synthesis of COX-2 inhibitors. These inhibitors are essential in managing inflammation and pain, making the compound an important asset in anti-inflammatory drug development .

Antimalarial and Anti-Tuberculosis

Quinoline derivatives, including 2-Chloro-8-methylquinoline , play a significant role in antimalarial and anti-tuberculosis drug design. Their ability to inhibit the growth of pathogens responsible for these diseases highlights their importance in medicinal chemistry .

Antimicrobial and Antibacterial

The structural framework of 2-Chloro-8-methylquinoline is conducive to antimicrobial and antibacterial activity. This makes it a key molecule in the creation of new antibiotics to combat resistant strains of bacteria .

Anti-SARS-CoV-2 (COVID-19)

Given the recent global impact of the COVID-19 pandemic, 2-Chloro-8-methylquinoline ’s potential as an anti-SARS-CoV-2 agent is being explored. Its pharmacological profile suggests it could be effective in treating or preventing COVID-19 infections .

Cardiovascular Research

Compounds like 2-Chloro-8-methylquinoline are being studied for their cardiovascular effects. Their role in modulating heart rate and blood pressure could lead to new treatments for heart disease .

Neuroprotective Effects

Lastly, the neuroprotective effects of 2-Chloro-8-methylquinoline are an area of interest. Its impact on neuronal health could pave the way for treatments of neurodegenerative disorders .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKRFLIUXVCYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615753 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-8-methylquinoline | |

CAS RN |

4225-85-8 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the 2-Chloro-8-methylquinoline scaffold?

A1: The 2-Chloro-8-methylquinoline core structure serves as a versatile building block in organic synthesis. Its planar quinoline ring system, as confirmed by X-ray crystallography [], allows for various substitutions and modifications, leading to diverse chemical entities with potential biological activities.

Q2: How is 2-Chloro-8-methylquinoline-3-carbaldehyde synthesized and what are its key applications?

A2: 2-Chloro-8-methylquinoline-3-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction using readily available starting materials [, ]. This aldehyde serves as a crucial intermediate for synthesizing various derivatives, including Schiff bases, dihydropyridines, and 2-oxo-azetidines, which have shown promising antimicrobial properties [].

Q3: What are the potential antioxidant properties of 2-Chloro-8-methylquinoline derivatives?

A3: Research suggests that introducing specific substituents onto the 2-Chloro-8-methylquinoline core can enhance its antioxidant activity. For instance, incorporating three hydroxyl groups into the molecule, as seen in compound 2f in one study [], resulted in potent radical scavenging activity, comparable to the standard antioxidant Butylated hydroxyanisole (BHA).

Q4: Have any 2-Chloro-8-methylquinoline derivatives demonstrated antibacterial activity, and what insights do we have into their mechanism of action?

A4: Yes, several 2-Chloro-8-methylquinoline derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Molecular docking studies suggest that these compounds could be targeting DNA gyrase, a crucial enzyme for bacterial DNA replication, similar to the mechanism of action of ciprofloxacin []. Notably, some derivatives showed superior activity compared to ciprofloxacin against specific bacterial strains like Pseudomonas aeruginosa [], highlighting their potential as novel antibacterial agents.

Q5: What is the significance of studying the structure-activity relationship (SAR) of 2-Chloro-8-methylquinoline derivatives?

A5: Understanding the SAR is crucial for optimizing the biological activity of these compounds. By systematically modifying the substituents on the 2-Chloro-8-methylquinoline scaffold and evaluating the resulting changes in activity, researchers can identify key structural features that contribute to desired effects like antibacterial potency, antioxidant capacity, or potential antidepressant activity []. This information is essential for designing and developing more potent and selective drug candidates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)